![molecular formula C23H22ClN7O2 B3411578 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine CAS No. 920230-22-4](/img/structure/B3411578.png)
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine
Overview
Description
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine is a heterocyclic compound featuring a triazolopyrimidine core fused with a benzyl group at position 3 and a piperazine ring substituted with a 5-chloro-2-methoxybenzoyl moiety at position 4. This structure combines a nitrogen-rich triazolopyrimidine scaffold, known for its role in kinase inhibition and nucleic acid mimicry, with a piperazine-linked benzoyl group that enhances solubility and target affinity .
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as evidenced by analogous routes for related triazolopyrimidines (e.g., BF37428 in ). Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (via SHELX software ) and NMR spectroscopy, to confirm regiochemistry and isomerization tendencies .
Preparation Methods
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as hydrazonoyl halides, with alkyl carbothioates or carbothioamides in the presence of a base like triethylamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, often using benzyl halides as the electrophile.
Attachment of the Piperazine Ring: The piperazine ring is typically introduced through nucleophilic substitution reactions involving piperazine derivatives.
Substitution with Chloromethoxybenzoyl Group: The final step involves the acylation of the piperazine ring with 5-chloro-2-methoxybenzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, triethylamine). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and blocking substrate access . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound’s ability to form hydrogen bonds and interact with biomolecular targets enhances its binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Molecular Features of Analogous Compounds
*Estimated based on BF37428’s molecular weight .
Key Structural Insights :
- Triazolopyrimidine vs. Pyrazolo-triazolo-pyrimidine : The target compound’s triazolopyrimidine core differs from pyrazolo-triazolo-pyrimidine derivatives () in ring fusion patterns, impacting π-π stacking and hydrogen-bonding capabilities .
- Substituent Effects : The 5-chloro-2-methoxybenzoyl group (target) offers a balance of lipophilicity (Cl) and hydrogen-bonding (OMe), whereas BF37428’s 3,5-diOMe-benzoyl increases polarity but reduces steric bulk .
Pharmacological and Functional Comparisons
Activity Insights :
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-33-19-8-7-17(24)13-18(19)23(32)30-11-9-29(10-12-30)21-20-22(26-15-25-21)31(28-27-20)14-16-5-3-2-4-6-16/h2-8,13,15H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPATSHMPJQYJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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